Eglin c (60-63)-methyl ester

Catalog No.
S12566991
CAS No.
M.F
C19H35N5O7
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eglin c (60-63)-methyl ester

Product Name

Eglin c (60-63)-methyl ester

IUPAC Name

methyl 2-[[2-[[4-amino-2-[(2-amino-3-hydroxybutanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

Molecular Formula

C19H35N5O7

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29)

InChI Key

DNARUNJLGFXUOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Eglin C (60-63)-methyl ester is a synthetic peptide derived from Eglin C, a potent inhibitor of serine proteases, specifically targeting human leukocyte elastase. Its chemical structure is characterized by the molecular formula C19H35N5O7C_{19}H_{35}N_{5}O_{7} and a molecular weight of 445.51 g/mol . This compound is known for its high purity, typically exceeding 95%, and is often supplied as a lyophilized powder for research purposes . The compound's specific sequence includes amino acids that confer its inhibitory properties, making it valuable in biochemical research.

The primary chemical reaction involving Eglin C (60-63)-methyl ester is its interaction with human leukocyte elastase. This interaction can be described as a reversible binding process where the methyl ester form allows for enhanced solubility and bioavailability compared to its parent peptide. The esterification of the carboxylic acid group in Eglin C to form the methyl ester alters its reactivity and stability, influencing its efficacy as an enzyme inhibitor .

Eglin C (60-63)-methyl ester exhibits significant biological activity as a selective inhibitor of human leukocyte elastase. This enzyme plays a crucial role in inflammatory processes and tissue remodeling. By inhibiting human leukocyte elastase, Eglin C (60-63)-methyl ester can potentially mitigate tissue damage during inflammatory responses without affecting other serine proteases such as porcine pancreatic elastase or chymotrypsin . Its specificity makes it a useful tool in studying various inflammatory diseases and conditions associated with excessive elastase activity.

The synthesis of Eglin C (60-63)-methyl ester typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage steps to yield the final product. The methyl esterification can be achieved using reagents such as dimethyl sulfate or methyl iodide under basic conditions, which facilitates the conversion of the carboxylic acid group into a methyl ester . The resulting product is purified through techniques like high-performance liquid chromatography to ensure high purity levels.

Eglin C (60-63)-methyl ester has several applications in biochemical research and pharmaceutical development:

  • Research Tool: It is used in studies investigating the role of human leukocyte elastase in various diseases, including chronic obstructive pulmonary disease and cystic fibrosis.
  • Drug Development: The compound serves as a lead structure for developing new inhibitors targeting serine proteases involved in inflammatory processes.
  • Biochemical Assays: It is utilized in enzyme inhibition assays to evaluate the potency of other compounds against human leukocyte elastase .

Interaction studies have shown that Eglin C (60-63)-methyl ester effectively binds to human leukocyte elastase with high affinity. These studies often utilize techniques such as surface plasmon resonance or enzyme kinetics assays to quantify binding interactions and inhibition constants. The specificity of Eglin C (60-63)-methyl ester allows researchers to discern its effects on elastase activity without cross-reactivity with other serine proteases, making it an invaluable tool in pharmacological research .

Eglin C (60-63)-methyl ester can be compared with several similar compounds that also act as protease inhibitors. Here are some notable examples:

Compound NameTarget EnzymeUnique Features
Eglin CHuman leukocyte elastaseNatural peptide with broad inhibitory activity
Serpin A1 (Alpha-1 antitrypsin)Neutrophil elastaseEndogenous protein involved in regulating inflammation
Pseudomonas aeruginosa elastase inhibitorPseudomonas aeruginosa elastaseBacterial-derived inhibitor with potential therapeutic applications
AprotininVarious serine proteasesBroad-spectrum inhibitor used clinically

Eglin C (60-63)-methyl ester stands out due to its selective inhibition of human leukocyte elastase without affecting other similar enzymes, providing a targeted approach in therapeutic applications against inflammatory diseases .

XLogP3

-1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

445.25364847 g/mol

Monoisotopic Mass

445.25364847 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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